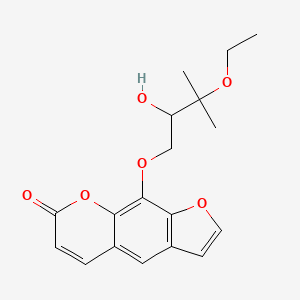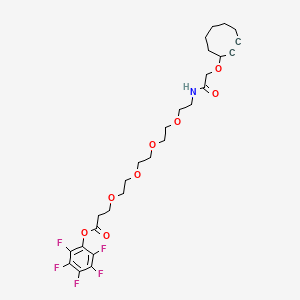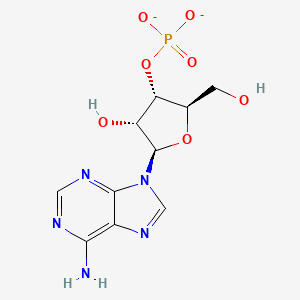
EGFR mutant-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EGFR mutant-IN-1 is a compound designed to inhibit the activity of mutant forms of the epidermal growth factor receptor (EGFR). EGFR mutations are commonly found in various cancers, particularly non-small cell lung cancer (NSCLC). These mutations lead to uncontrolled cell proliferation, making EGFR a critical target for cancer therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of EGFR mutant-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
EGFR mutant-IN-1 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce aromatic or aliphatic groups .
Applications De Recherche Scientifique
EGFR mutant-IN-1 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in cell-based assays to investigate the role of EGFR mutations in cancer cell proliferation and survival.
Medicine: Serves as a lead compound for the development of new cancer therapies targeting EGFR mutations.
Industry: Utilized in the production of diagnostic tools and therapeutic agents for cancer treatment .
Mécanisme D'action
EGFR mutant-IN-1 exerts its effects by binding to the ATP-binding site of mutant EGFR, thereby inhibiting its kinase activity. This prevents the phosphorylation of downstream signaling proteins, ultimately leading to the inhibition of cell proliferation and induction of apoptosis. The compound specifically targets mutant forms of EGFR, such as those with the L858R or T790M mutations, which are commonly associated with drug resistance .
Comparaison Avec Des Composés Similaires
Similar Compounds
Gefitinib: A first-generation EGFR inhibitor.
Erlotinib: Another first-generation EGFR inhibitor.
Osimertinib: A third-generation EGFR inhibitor designed to overcome resistance mutations .
Uniqueness
EGFR mutant-IN-1 is unique in its ability to selectively inhibit a broad range of EGFR mutations, including those that confer resistance to other inhibitors. This makes it a valuable tool for both research and therapeutic applications .
Propriétés
Formule moléculaire |
C34H39ClFN7O2 |
|---|---|
Poids moléculaire |
632.2 g/mol |
Nom IUPAC |
6-(2-chloro-3-fluorophenyl)-5-methyl-2-[3-methyl-4-(4-methylpiperazin-1-yl)anilino]-8-[(3R)-1-propanoylpiperidin-3-yl]pyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C34H39ClFN7O2/c1-5-29(44)42-13-7-8-24(20-42)43-32-26(22(3)30(33(43)45)25-9-6-10-27(36)31(25)35)19-37-34(39-32)38-23-11-12-28(21(2)18-23)41-16-14-40(4)15-17-41/h6,9-12,18-19,24H,5,7-8,13-17,20H2,1-4H3,(H,37,38,39)/t24-/m1/s1 |
Clé InChI |
REZLHNFSSBBSFC-XMMPIXPASA-N |
SMILES isomérique |
CCC(=O)N1CCC[C@H](C1)N2C3=NC(=NC=C3C(=C(C2=O)C4=C(C(=CC=C4)F)Cl)C)NC5=CC(=C(C=C5)N6CCN(CC6)C)C |
SMILES canonique |
CCC(=O)N1CCCC(C1)N2C3=NC(=NC=C3C(=C(C2=O)C4=C(C(=CC=C4)F)Cl)C)NC5=CC(=C(C=C5)N6CCN(CC6)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(1R)-3,3-dimethyl-1-phenyl-2-benzofuran-1-yl]-N-methylpropan-1-amine;hydrochloride](/img/structure/B11930289.png)
![2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methyl sulfate](/img/structure/B11930293.png)
![(4S)-4-acetyl-10-[(1R,2R)-1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-8,9-dihydroxy-3-methyl-4H-anthracen-1-one](/img/structure/B11930306.png)
![N-[2-[[3-(4-chlorophenyl)prop-2-enyl-methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide;hydrochloride](/img/structure/B11930307.png)
![(9S)-N-[(3-Methoxy-2-thienyl)methyl]-9-(2-pyridinyl)-6-oxaspiro[4.5]decane-9-ethanamine](/img/structure/B11930310.png)



![(2R,3R,5R,9R,10R,13R,14S,17S)-17-[(2S,3R)-2,3-dihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B11930341.png)
![undecan-3-yl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-[3-[[2-(methylamino)-3,4-dioxocyclobuten-1-yl]amino]propyl]amino]octanoate](/img/structure/B11930361.png)
![(5R,11S,17S,20S,23S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(hexanoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid](/img/structure/B11930362.png)
![4-(2-Methylbenzo[cd]indol-1-ium-1-yl)butane-1-sulfonate](/img/structure/B11930363.png)


